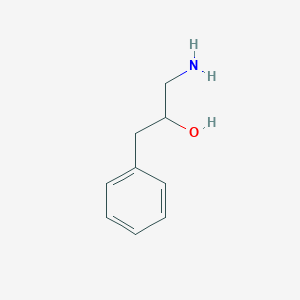

1-Amino-3-phenylpropan-2-ol

描述

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The strategic placement of functional groups in 1-Amino-3-phenylpropan-2-ol underpins its importance as a foundational molecule. In organic synthesis, it is primarily utilized as a chiral building block. The presence of a stereocenter allows for the construction of enantiomerically pure, complex molecules, which is a critical requirement in modern chemistry, especially for pharmaceutical applications. Its bifunctional nature—containing both a nucleophilic amino group and a hydroxyl group—allows for a variety of chemical transformations, making it a versatile precursor for a wide range of more complex structures.

In the field of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of potential drug candidates. chemimpex.com Its structural framework is a key component in molecules designed to interact with biological systems. The N-methylated derivative, 1-(Methylamino)-3-phenylpropan-2-ol, has been noted for its potential applications in pharmaceuticals targeting neurological disorders, with its biological activity linked to interactions with adrenergic receptors. smolecule.com This highlights the compound's role as a scaffold that can be chemically modified to target specific biological pathways.

Overview of Key Research Domains

Research involving this compound and its derivatives is prominently focused on drug discovery, particularly in the area of neuroscience. A significant area of investigation has been the development of monoamine reuptake inhibitors, which are crucial for treating various neurological and psychiatric conditions.

A key study focused on creating a novel series of monoamine reuptake inhibitors based on the this compound scaffold. researchgate.netresearchgate.net By introducing an indole (B1671886) moiety, researchers synthesized a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols and evaluated their ability to inhibit norepinephrine (B1679862) and serotonin (B10506) transporters. researchgate.netresearchgate.net

The synthesis of these derivatives allowed for a detailed investigation into their structure-activity relationships (SAR). researchgate.net The research revealed that specific stereoisomers and substitutions on the phenyl and indole rings could significantly enhance potency and selectivity. For instance, the (2R,3S)-isomer of the parent indole derivative was identified as a potent norepinephrine reuptake inhibitor with an IC₅₀ value of 28 nM and good selectivity over the dopamine (B1211576) and serotonin transporters. researchgate.netresearchgate.net Further modifications led to the discovery of a compound (referred to as compound 20 in the study) that exhibited even greater potency for the norepinephrine transporter, with an IC₅₀ of 4 nM and an 86-fold selectivity over the serotonin transporter. researchgate.netresearchgate.net

These findings underscore the importance of the this compound core structure in designing potent and selective inhibitors for key neurological targets. The detailed research findings for selected compounds from this series are presented below.

| Compound Derivative | Target | IC₅₀ (nM) | Selectivity (over SERT) | Reference |

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter (NET) | 28 | 13-fold | researchgate.netresearchgate.net |

| Compound 20 (modified derivative) | Norepinephrine Transporter (NET) | 4 | 86-fold | researchgate.netresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396016 | |

| Record name | 1-amino-3-phenyl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50411-26-2 | |

| Record name | 1-amino-3-phenyl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Amino 3 Phenylpropan 2 Ol and Its Stereoisomers

Development of Enantioselective Synthesis Routes

The demand for enantiomerically pure 1-amino-3-phenylpropan-2-ol has spurred the development of several sophisticated enantioselective synthesis strategies. These methods aim to control the stereochemistry of the molecule, yielding specific stereoisomers with high optical purity.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes chiral catalysts to induce stereoselectivity in chemical transformations, leading to the preferential formation of one enantiomer over the other.

A prominent method for the enantioselective synthesis of this compound involves the chiral reduction of prochiral ketones. This strategy employs a chiral catalyst to stereoselectively reduce a ketone precursor, such as 1-phenylpropan-2-one, to the desired chiral alcohol. researchgate.net Biocatalysts, like baker's yeast, have also been effectively used for this transformation, offering high enantioselectivity. nih.gov The use of chirally modified sodium borohydride (B1222165) and oxazaborolidine-catalyzed reductions are other effective techniques in this category. bohrium.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.) and chemical yield. nih.gov For instance, asymmetric transfer hydrogenation using a spiroborate ester catalyst has been shown to produce optically active 3-amino-1-phenylpropanol derivatives with high optical purity (over 80% e.e.). google.com

Table 1: Examples of Chiral Reduction of Prochiral Ketones

| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Chemical Yield | Reference |

| Baker's Yeast | 1-phenylpropan-2-one | (S) | High | Not specified | |

| Favorable Plant Tissue | Acetophenone | R or S | ~98% | ~80% | nih.gov |

| Favorable Plant Tissue | 4'-chloroacetophenone | R or S | ~98% | ~80% | nih.gov |

| Favorable Plant Tissue | Ethyl 4-chloroacetoacetate | Not specified | ~91% | ~45% | nih.gov |

| Spiroborate Ester | 3-amino-1-phenylpropan-1-one | S or R | >80% | High | google.com |

This table is for illustrative purposes and may not be exhaustive.

A cooperative catalytic system involving rhodium and a chiral phosphoric acid has been developed for asymmetric C-H insertion reactions, which can be applied to the synthesis of precursors for chiral amino alcohols. researchgate.netresearchgate.net This dual catalytic system enables the enantioselective insertion of a carbene, generated from a diazo compound, into an N-H bond. researchgate.netnih.gov This methodology has been successfully applied to the N-alkylation of indoles with diazoacetates, yielding N-alkyl indoles with a newly formed stereocenter adjacent to the indole (B1671886) nitrogen in good yields and excellent enantioselectivities (up to >99% e.e.). researchgate.net The reaction requires only a small amount of rhodium catalyst (0.1 mol%) and chiral phosphoric acid (2.5 mol%). researchgate.net Computational studies have shed light on the cooperative relay mechanism between the rhodium catalyst and the chiral phosphoric acid, explaining the origin of the observed chemo- and stereoselectivity. researchgate.netresearchgate.net

Biocatalytic Transformations for Stereoselective Production

Biocatalysis has emerged as a green and efficient alternative for the stereoselective production of this compound and its analogs. mdpi.com Enzymes, such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases (TAs), offer high enantio- and regioselectivity under mild reaction conditions. researchgate.netuni-greifswald.dersc.org

Engineered ketoreductases have been successfully employed for the highly enantiospecific reduction of prochiral ketones to furnish homochiral alcohols, which are valuable intermediates in pharmaceutical synthesis. rsc.org Multi-enzyme cascades have also been designed for the synthesis of all four possible stereoisomers of phenylpropanolamine from β-methylstyrene, demonstrating the power of combining different enzymes like styrene (B11656) monooxygenase, epoxide hydrolases, alcohol dehydrogenase, and ω-transaminase. researchgate.net For example, a one-pot cascade using an alcohol dehydrogenase and a transaminase has been developed for the synthesis of phenylpropanolamines from 1-phenylpropane-1,2-diols with high optical purity (er and dr up to >99.5%). researchgate.net

Stereoselective Ring-Opening Reactions of Epoxide Precursors

The stereoselective ring-opening of epoxide precursors is a well-established and versatile method for the synthesis of β-amino alcohols, including this compound. rroij.commdpi.com This approach involves the nucleophilic attack of an amine on an epoxide ring, leading to the formation of a vicinal amino alcohol. The stereochemistry of the final product is controlled by the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction. researchgate.net

Various catalysts and reaction conditions have been explored to achieve high regio- and stereoselectivity. For instance, the ring-opening of epoxides with amines can be catalyzed by silica-bonded S-sulfonic acid under solvent-free conditions, affording β-amino alcohols in high yields. scielo.org.mx The use of β-cyclodextrin has been shown to induce enantioselectivity in the ring-opening of epoxides with trimethylsilyl (B98337) azide, yielding (S)-azido alcohols which can be subsequently reduced to the corresponding amino alcohols. researchgate.net Water has also been demonstrated as an effective medium for these reactions, often leading to higher selectivity compared to organic solvents. researchgate.net

Novel Racemic Synthesis Strategies and Process Optimization

While enantioselective synthesis is often the primary goal, the development of efficient racemic synthesis strategies and their subsequent optimization remains crucial. A scalable racemic synthesis of 1-amino-3-buten-2-ol (B77924) has been reported via the reflux condensation of acrolein and trimethylsilyl cyanide in the presence of zinc iodide. Reductive amination of α,β-unsaturated carbonyl precursors represents another viable route. Process optimization for these racemic syntheses often involves adjusting parameters such as solvent polarity, catalyst loading, and reaction time to maximize yield. Following the racemic synthesis, resolution techniques can be employed to separate the enantiomers if required.

Utilization of Baylis-Hillman Adducts as Starting Materials

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, provides densely functionalized molecules known as Baylis-Hillman adducts. rasayanjournal.co.innrochemistry.comacs.org These adducts are versatile synthons for a variety of chemical transformations due to the presence of multiple reactive functional groups in close proximity. rasayanjournal.co.inacs.org

A notable application of Baylis-Hillman adducts is in the synthesis of 2-amino-3-phenylpropan-1-ol (B95927) derivatives. Research has demonstrated a successful synthesis of a novel class of 2-amino-3-phenylpropan-1-ol from nitroolefin derivatives via a Baylis-Hillman reaction. rasayanjournal.co.in The initial step involves the reaction of (E)-(2-nitrovinyl)arenes with paraformaldehyde, catalyzed by a system of imidazole (B134444) and anthranilic acid, to produce the corresponding Baylis-Hillman adducts. rasayanjournal.co.in

The subsequent conversion of the nitro group in the adduct to an amine is a key step. One effective method involves a reduction reaction using iron in the presence of an acidic solution at reflux temperature. rasayanjournal.co.in For example, the reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct derived from nitrostyrene (B7858105) and formaldehyde, yields 2-amino-3-phenylpropan-1-ol in good yields after purification by column chromatography. rasayanjournal.co.in This approach highlights the utility of the nitro group as a precursor to the amine functionality in the target molecule.

The general mechanism of the Baylis-Hillman reaction involves the initial addition of a catalyst, typically a tertiary amine like DABCO or a phosphine, to the activated alkene. nrochemistry.comorganic-chemistry.org This generates a stabilized nucleophilic anion that then adds to the aldehyde electrophile. A final elimination of the catalyst regenerates it and affords the functionalized adduct. nrochemistry.comorganic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of substituted amino alcohols by varying the starting aldehyde and activated alkene. scielo.br

| Starting Materials | Reaction | Product | Yield (%) | Reference |

| (E)-(2-nitrovinyl)arenes, Paraformaldehyde | Baylis-Hillman Reaction | (E)-2-nitro-3-phenylprop-2-en-1-ol | Good | rasayanjournal.co.in |

| (E)-2-nitro-3-phenylprop-2-en-1-ol | Iron/Acidic Acid Reduction | 2-amino-3-phenylpropan-1-ol | 82 | rasayanjournal.co.in |

| Phenylaldehyde, Methyl Acrylate | Baylis-Hillman Reaction | (±)-Methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate | 75 | scielo.br |

Carbon Nanotube Assisted Reactions

Carbon nanotubes (CNTs) have emerged as novel materials in catalysis, serving as effective supports for catalysts due to their high surface area, thermal stability, and resistance to acidic and basic conditions. mdpi.com Their application has been extended to the synthesis of complex organic molecules, including 2-amino-3-phenylpropan-1-ol. rasayanjournal.co.inmdpi.com

A novel synthesis of 2-amino-3-phenylpropan-1-ol has been successfully achieved for the first time using a carbon nanotube-assisted method. rasayanjournal.co.in While the specific details of the CNT's role in this particular synthesis are part of ongoing research, the use of CNTs in catalytic processes is generally attributed to their ability to enhance the dispersion and activity of the catalytic species. rasayanjournal.co.inmdpi.com In many chemical transformations, CNTs are functionalized to anchor catalytic nanoparticles, preventing their aggregation and improving reaction efficiency. mdpi.com

The synthesis of CNTs themselves can be achieved through various methods, including arc discharge, laser ablation, and catalytic chemical vapor deposition (CCVD). nih.gov The CCVD method is particularly suited for large-scale production and involves the decomposition of hydrocarbons over transition metal catalysts at high temperatures. mdpi.comnih.gov The properties of the synthesized CNTs, such as being single-walled (SWCNTs) or multi-walled (MWCNTs), can be controlled by the synthesis conditions. fortunejournals.com

In the context of the synthesis of 2-amino-3-phenylpropan-1-ol, the carbon nanotube method represents an innovative approach that leverages the unique properties of nanomaterials to facilitate the reaction. rasayanjournal.co.in This method was reported alongside the synthesis from Baylis-Hillman adducts, suggesting a comparative investigation of different synthetic strategies. rasayanjournal.co.in

| Synthetic Method | Key Feature | Application | Reference |

| Carbon Nanotube Assisted Synthesis | Utilization of CNTs as reaction promoters or catalyst supports. | Synthesis of 2-amino-3-phenylpropan-1-ol. | rasayanjournal.co.in |

| Catalytic Chemical Vapor Deposition (CCVD) | Scalable production of CNTs using hydrocarbon decomposition over metal catalysts. | Preparation of CNTs for various applications, including catalysis. | mdpi.comnih.gov |

Industrial-Scale Feasibility and Process Chemistry Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and scalability of each step. For a molecule like this compound, several methodologies have been explored with an eye toward large-scale manufacturing.

Epichlorohydrin (B41342) is a readily available and highly reactive building block, making it an attractive starting material for industrial synthesis. Its epoxide and chloromethyl groups offer two points for functionalization. A patented large-scale process utilizes epichlorohydrin for the synthesis of related amino alcohols. This process can involve the initial amination of epichlorohydrin with a suitable amine. For instance, reaction with benzylamine (B48309) can yield a protected azetidinol (B8437883) intermediate. Subsequent deprotection, such as through hydrogenation to remove the benzyl (B1604629) group, followed by further synthetic steps can lead to the desired amino alcohol structure.

Another strategy involves the ring-opening of an epoxide derived from epichlorohydrin with an amine source like ammonia (B1221849) or ammonium (B1175870) chloride. For example, 3-(benzyloxy)phenol (B189647) can be reacted with epichlorohydrin to form an epoxypropane intermediate, which is then subjected to amination to yield the corresponding amino alcohol. To optimize such processes for industrial scale, key parameters include the use of anhydrous conditions to prevent side reactions, selection of appropriate catalysts (e.g., palladium or nickel for reductive amination), and careful monitoring of reaction progress using techniques like TLC or HPLC. Temperature and solvent polarity are also critical variables that need to be controlled to maximize yield and purity.

Acid catalysis plays a crucial role in various organic transformations, including cyclization reactions that can be key steps in the synthesis of complex molecules. In the context of producing precursors for compounds structurally related to this compound, acid-catalyzed cyclization has been explored. A patent-pending method employs Lewis acids like lithium perchlorate (B79767) or zinc trifluoromethanesulfonate (B1224126) to catalyze the reaction between substituted morpholinone and an oxiranylmethyl-carboxamide derivative. This approach is designed to minimize the formation of impurities by maintaining controlled temperatures (25–30°C) during the isolation of intermediates and using specific solvents like methanol (B129727) for crystallization to reduce residual solvents.

More broadly, acid-catalyzed reactions are utilized in the synthesis of related heterocyclic structures. For instance, the synthesis of β-enaminolactones can be achieved through the reaction of alkynoates with β-amino alcohols, where an acidic catalyst is crucial for the activation of an ester group to facilitate the final cyclization step. rsc.org While not a direct synthesis of this compound, this demonstrates the principle of using acid catalysis to construct cyclic intermediates from linear amino alcohol precursors, a strategy that could be adapted for the synthesis of related compounds.

| Industrial Process | Key Reaction | Starting Materials | Catalyst/Reagents | Reference |

| Catalytic Amination | Epoxide Ring-Opening/Amination | Epichlorohydrin, Benzylamine | - | |

| Catalytic Amination | Reductive Amination | Benzyloxy-substituted phenylpropanol precursors | Palladium or Nickel | |

| Acid-Catalyzed Cyclization | Cyclization | 4-(4-aminophenyl)morpholin-3-one, 5-chloro-N-[(2S)-2-oxiranylmethyl]-2-thiophenecarboxamide | Lithium perchlorate or Zinc trifluoromethanesulfonate | |

| Acid-Catalyzed Cyclization | Cyclization | Alkynoates, β-amino alcohols | Acidic ionic liquid | rsc.org |

Stereochemical Investigations and Chiral Resolution of 1 Amino 3 Phenylpropan 2 Ol

Methodologies for Enantiomeric Purity Assessment

Ensuring the stereochemical integrity of 1-amino-3-phenylpropan-2-ol requires sophisticated analytical techniques capable of distinguishing between its various stereoisomers.

Advanced Chromatographic Techniques for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of the stereoisomers of this compound. These methods often employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus enabling their separation.

For instance, HPLC methods utilizing CSPs based on Cinchona alkaloids have been effective in separating stereoisomers of related β-methyl-substituted amino acids. nih.gov These zwitterionic CSPs operate in a polar ionic mode, with mobile phases typically consisting of methanol (B129727) or a methanol-acetonitrile mixture, along with organic acid and base additives. nih.gov The separation mechanism relies on the differential interactions between the analyte enantiomers and the chiral selector of the stationary phase. In a study on similar compounds, the use of a Chiralpak AD-H column, an amylose-based CSP, was suggested for the enantiomeric separation of analogous amino alcohols.

Subcritical fluid chromatography, using mixtures of methanol in carbon dioxide with Chiralpak AD or AS chiral stationary phases, has also been successfully employed to separate the enantiomers of related phenylglycidols, which are precursors to amino alcohols. researchgate.net

Table 1: Chromatographic Conditions for Chiral Separation of Related Compounds

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Application |

| HPLC | Cinchona Alkaloid-based | Methanol/Acetonitrile (B52724) with acid/base additives nih.gov | Separation of β-methyl amino acid stereoisomers nih.gov |

| HPLC | Amylose-based (e.g., Chiralpak AD-H) | Not specified | Proposed for separation of amino alcohol enantiomers |

| SFC | Chiralpak AD or AS | Methanol in CO2 researchgate.net | Separation of phenylglycidol (B1248507) enantiomers researchgate.net |

Capillary Electrophoresis Applications for Chiral Analysis

Capillary electrophoresis (CE) has emerged as a significant alternative to chromatographic methods for chiral analysis, offering high separation efficiency and low sample consumption. mdpi.comresearchgate.netchromatographyonline.com In CE, a chiral selector is typically added to the background electrolyte (BGE), which interacts with the enantiomers to form transient diastereomeric complexes that migrate at different velocities under an electric field. researchgate.net

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. mdpi.comresearchgate.net A study on the purity of dapoxetine, a related compound, utilized a dual selector system of sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin in a sodium phosphate (B84403) buffer to separate it from its enantiomer and other related substances, including (3S)-3-amino-3-phenylpropan-1-ol. mdpi.comresearchgate.net This demonstrates the applicability of CE for the chiral analysis of compounds with similar structural motifs to this compound. The optimized conditions for this separation included a 50 mM sodium phosphate buffer at pH 6.3, a separation voltage of 9 kV, and a temperature of 15 °C. researchgate.net

Spectroscopic Analysis for Absolute Configuration Determination

Determining the absolute configuration of each stereoisomer is crucial. While chromatographic and electrophoretic methods can separate enantiomers, spectroscopic techniques are often required to assign the specific (R) or (S) configuration to each.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), is a rapid and reliable method for determining enantiomeric purity and can aid in assigning absolute configuration. rsc.orgsemanticscholar.org The CSA forms diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum. For instance, (S)-BINOL has been shown to be an effective CSA for the NMR enantiodifferentiation of racemic 2-amino-3-phenylpropan-1-ol (B95927). rsc.orgsemanticscholar.org The process involves mixing the analyte and the CSA directly in an NMR tube and recording the spectrum. rsc.org

X-ray crystallography provides the most definitive determination of absolute configuration by mapping the three-dimensional arrangement of atoms in a single crystal of the pure enantiomer. This technique, however, requires the formation of high-quality crystals, which can be challenging.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful tool. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretically calculated spectra. nih.gov

Strategies for Chiral Resolution

The separation of a racemic mixture of this compound into its constituent enantiomers is known as chiral resolution. This is a critical step in obtaining enantiomerically pure compounds for further use.

Enzymatic Kinetic Resolution Protocols

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov Lipases are commonly used enzymes for this purpose, often in acylation or esterification reactions. nih.govresearchgate.net

For example, research on the enzymatic kinetic resolution of similar secondary alcohols like 1-phenylethanol (B42297) and 1-phenylpropan-2-ol has demonstrated the effectiveness of this approach. researchgate.net Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized, show excellent selectivity in the acylation of one enantiomer, resulting in an enantiopure ester and the unreacted, enantiopure alcohol. researchgate.net The choice of acyl donor, solvent, and temperature are critical parameters for achieving high enantioselectivity. researchgate.net A study on the double kinetic resolution of chiral amines and alcohols highlighted Novozym 435 (an immobilized form of CAL-B) as an efficient enzyme, with toluene (B28343) being a suitable solvent at 50 °C. mdpi.com

Table 2: Enzymes and Conditions in Kinetic Resolution of Related Alcohols

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida antarctica lipase B (CAL-B) | 1-phenylethanol | Acylation | Excellent selectivity, producing enantiopure (R)-esters. researchgate.net |

| Novozym 435 (Immobilized CAL-B) | 1-phenylethylamine & methyl 1-phenylethyl carbonate | Aminolysis | Efficient double kinetic resolution in toluene at 50 °C. mdpi.com |

| Candida rugosa lipase (CRL) | 1-phenylethanol & 1-phenylpropan-2-ol | Esterification | Reactivity and selectivity influenced by solvent, dilution, and temperature. researchgate.net |

Diastereomeric Salt Formation and Separation

A classical and scalable method for chiral resolution is the formation of diastereomeric salts. researchgate.netlibretexts.org This involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid (a resolving agent). libretexts.org This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These differences allow for their separation by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphor-10-sulfonic acid. libretexts.orgmdpi.com For the resolution of (S)-3-amino-3-phenylpropan-1-ol, a structurally similar compound, (S)-N-tosylpyroglutamic acid has been used as an effective resolving agent. google.com The choice of solvent is crucial for successful crystallization. A mixture of water-saturated ethyl acetate (B1210297) and isopropanol (B130326) has been found to be effective for the primary crystallization step, while acetonitrile can be used for recrystallization to further enhance optical purity. google.com After separation, the desired enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

Chiral Auxiliary Approaches in Stereoisomer Enrichment

The stereoselective synthesis and resolution of this compound and its derivatives are frequently accomplished using chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The auxiliary creates a chiral environment, leading to the diastereoselective formation of a new stereocenter. The resulting diastereomers can then be separated, and the auxiliary subsequently removed to yield the desired enantiomerically enriched product.

One common strategy involves the use of chiral auxiliaries to form diastereomeric derivatives that can be separated physically, often by chromatography or crystallization. For instance, L-2-phenylalaninol, a derivative of the title compound, has been employed as a chiral auxiliary for the resolution of cyclic α-hydrazino acids. researchgate.net In this approach, the racemic acid is coupled with the chiral amino alcohol to form diastereomeric esters, which can then be separated and hydrolyzed to yield the enantiopure acids and recover the auxiliary. researchgate.net

Chiral auxiliaries are also pivotal in directing asymmetric synthesis. Evans' oxazolidinones are a well-known class of auxiliaries used in asymmetric aldol (B89426) reactions to create vicinal amino alcohols with high stereocontrol. tcichemicals.com Similarly, Oppolzer's sultam can be used to direct asymmetric induction in the formation of β-amino acids, which can then be reduced to the corresponding chiral amino alcohols. For example, coupling a derivative with an (S)-sultam can yield intermediates with high enantiomeric excess (>98% ee), which upon reduction, preserve the configuration to afford the target alcohol.

The synthesis of norephedrine (B3415761) isomers, which are stereoisomers of this compound, can also be guided by chiral auxiliaries. researchgate.net Stereospecific synthesis using chiral precursors or auxiliaries is a recognized method for producing optically active 1-erythro-2-amino-1-phenyl-1-propanol (l-Norephedrine). google.com These methods are often preferred as they can circumvent complex resolution steps or the use of expensive chiral catalysts. google.com

| Chiral Auxiliary | Application/Method | Target Moiety/Product | Key Outcome |

| L-2-Phenylalaninol | Formation and separation of diastereomeric esters. researchgate.net | Cyclic α-hydrazino acids | Resolution of enantiomers. researchgate.net |

| Evans' Oxazolidinones | Asymmetric aldol or alkylation reactions. tcichemicals.com | α-Substituted β-amino secondary alcohols | Diastereoselective formation of new stereocenters. tcichemicals.com |

| Oppolzer's Sultam | Asymmetric induction during β-amino acid formation, followed by reduction. | (R)-N-Boc-3-amino-3-phenylpropan-1-ol | High enantiomeric excess (>98% ee) in the intermediate. |

| (S)-(−)-α-Methylbenzyl isocyanate | Kinetic resolution of racemic amino alcohols. | (R)-1-Amino-3-chloropropan-2-ol | Achieves 99% enantiomeric excess for the (R)-isomer. |

Stereochemical Influence on Biological Activity and Target Selectivity

The three-dimensional arrangement of functional groups in the stereoisomers of this compound is critical in determining their biological activity and selectivity for specific molecular targets. The compound, also known as norephedrine (erythro diastereomer) or norpseudoephedrine (B1213554) (threo diastereomer), has four stereoisomers due to its two chiral centers. unife.it These isomers often exhibit markedly different pharmacological profiles.

The sympathomimetic activity of these compounds is a classic example of stereochemical influence. unife.it For instance, (+)-norephedrine, also known as (1S,2R)-norephedrine, demonstrates mild stimulant effects, whereas (-)-norephedrine, or (1R,2S)-norephedrine, shows reduced activity. ebi.ac.uk The different orientations of the hydroxyl and amino groups affect how the molecule binds to adrenergic receptors, leading to varied physiological responses. smolecule.com

This stereochemical dependence extends to target selectivity, particularly concerning monoamine transporters. Research into derivatives such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has focused on modulating the stereochemistry to achieve selective inhibition of the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT). nih.gov Specific substitutions on the phenyl and indole (B1671886) moieties, combined with a defined stereoconfiguration, led to the discovery of potent and selective NET inhibitors. nih.gov

The principle that stereochemistry governs biological function is further exemplified in studies of phenylalanine-containing peptidomimetics. The spatial orientation of phenylalanine residues within a peptide structure dramatically influences binding affinity and functional activity at opioid receptors. nih.govmdpi.com Different stereoisomers of the same peptide can act as agonists at one receptor while acting as antagonists at another, or exhibit varying selectivity profiles for mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govmdpi.com For example, in certain cyclic tetrapeptides, incorporating a D-phenylalanine residue at a specific position favors delta opioid receptor (DOR) agonist activity. mdpi.com This highlights how subtle changes in the chirality of a core structure, like that of a phenylalanine derivative, can fundamentally alter its interaction with biological targets.

| Compound/Stereoisomer | Biological Target(s) | Observed Activity/Selectivity | Reference |

| (1S,2R)-Norephedrine | Adrenergic Receptors | Mild stimulant effects. | |

| (1R,2S)-Norephedrine | Adrenergic Receptors, Phenylethanolamine N-methyltransferase (PNMT) | Reduced stimulant activity compared to (1S,2R) isomer; acts as a substrate for PNMT. | ebi.ac.uk |

| (1S,2S)-Norpseudoephedrine (Cathine) | Adrenergic Receptors | Sympathomimetic activity. | unife.it |

| 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivatives | Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Specific stereoisomers show high potency for NET inhibition with significant selectivity over SERT. | nih.gov |

| Cyclo[d-Phe-d-Pro-d-Phe-Trp] | Opioid Receptors (KOR, DOR) | Exhibits kappa opioid receptor (KOR) antagonism and delta opioid receptor (DOR) antagonism. | nih.govmdpi.com |

| Phenylalanine-containing Peptidomimetics | HIV-1 Capsid Protein | Stereochemistry of the phenylalanine core is crucial for maintaining antiviral activity. | mdpi.com |

Structural Modification and Derivative Synthesis of 1 Amino 3 Phenylpropan 2 Ol

Design and Synthesis of Functionalized Analogues

The rational design and synthesis of analogues are pivotal in medicinal chemistry. By creating a library of related compounds, scientists can explore the chemical space around a core structure to identify molecules with improved characteristics.

Integrating heterocyclic moieties into the 1-amino-3-phenylpropan-2-ol structure is a key strategy for generating novel derivatives with distinct properties.

Indole (B1671886) Derivatives: A significant class of derivatives has been developed by incorporating an indole ring, leading to the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series. nih.gov The synthesis of these compounds allows for the exploration of structure-activity relationships by making specific substitutions on both the phenyl group and the indole moiety. nih.govdrugbank.com This approach has been successful in identifying compounds with high potency for specific biological targets. drugbank.com

Piperazine (B1678402) Derivatives: The piperazine ring is another important heterocycle incorporated into this scaffold. nih.govnih.gov Novel derivatives of compounds like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have been synthesized with various substituents on the phenylpropyl side chain. nih.govnih.gov These modifications are designed to probe how changes in the molecule's structure affect its binding affinity for various transporters. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological activity. This knowledge guides the design of more effective and selective compounds.

Computational methods play a crucial role in modern drug discovery and the elucidation of SAR. Techniques like virtual screening are used to computationally evaluate large libraries of potential molecules before they are synthesized. researchgate.net For classes of compounds like monoamine reuptake inhibitors, where structural information for human transporter proteins is often limited, computational modeling provides invaluable insights for designing new inhibitors. researchgate.net Docking studies, for example, can predict how different derivatives will bind to a target protein, helping to rationalize observed activities and guide the design of new analogues with improved properties. researchgate.net The discovery of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series was facilitated by combining virtual screening with other design techniques. nih.gov

Computational predictions and SAR hypotheses must be confirmed through experimental synthesis and biological testing. In the study of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivatives, SAR exploration led to the identification of a specific compound with high potency and selectivity. nih.gov The synthesis and subsequent chiral resolution of diastereomeric isomers revealed that the (2R,3S)-isomer was a potent norepinephrine (B1679862) reuptake inhibitor with an IC₅₀ value of 28 nM. nih.gov Further optimization through substitution on the phenyl and indole rings led to the discovery of another compound that inhibited the norepinephrine transporter with an IC₅₀ value of 4 nM and exhibited 86-fold selectivity over the serotonin (B10506) transporter. nih.govdrugbank.com

Similarly, in the series of 3-phenylpropyl piperazine analogues, experimental binding assays were used to determine the affinity (Ki values) of newly synthesized compounds for the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT). The results showed that binding affinities varied significantly depending on the nature and position of substituents on the phenylpropyl chain. nih.gov

Table 1: SAR of 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Analogues Data extracted from a study on monoamine reuptake inhibitors. nih.govdrugbank.com

| Compound | Phenyl Ring Substitution | Indole Ring Substitution | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|---|

| Parent Compound | None | None | 28 | 364 | 13 |

| Compound 20 | 3-Fluoro | 5-Fluoro | 4 | 344 | 86 |

Table 2: Binding Affinities of Substituted 3-Phenylpropyl Piperazine Analogues Data from a study on DAT and SERT ligands. nih.govnih.gov

| Compound | Substitution on Phenylpropyl Chain | DAT Kᵢ (nM) | SERT Kᵢ (nM) |

|---|---|---|---|

| (R)-8 | 2-Amino | 20 | 22 |

| (S)-10 | 2-Fluoro | 1.7 | 60 |

| 16 | 3-Methyl-3-hydroxyl | 10 | 2540 |

Impact of Specific Substitutions on Target Binding Affinity and Selectivity

The strategic modification of the this compound scaffold through the introduction of various substituents has been a key approach in medicinal chemistry to modulate the pharmacological profile of its derivatives. These modifications can significantly influence the compound's binding affinity for its biological target and its selectivity for different receptor subtypes or enzymes. Research has demonstrated that even minor alterations to the core structure can lead to substantial changes in biological activity.

Substitutions at the Amino Group

Modifications at the amino group of the this compound backbone can influence ligand-receptor interactions. The nature of the substituent, including its size, polarity, and hydrogen bonding capacity, plays a crucial role in determining the affinity and selectivity. For instance, in a series of 3-amino-2-methyl-1-phenylpropanones, the substitution on the amino nitrogen was varied to include cyclic amines like perhydroazepine, 4-methylpiperazine, and a more complex 4-pyrrolidinocarbonyl-methylpiperazinyl group. These modifications were shown to have a significant impact on the hypolipidemic activity of the compounds, indicating differential interactions with the target enzymes. nih.gov

Modifications of the Phenyl Ring

Alterations to the phenyl ring are a common strategy to enhance binding affinity and introduce selectivity. The introduction of electron-donating or electron-withdrawing groups, as well as extending the aromatic system, can modulate the electronic properties and steric interactions of the molecule with the receptor binding pocket.

In the context of inhibitors for Leishmania infantum Trypanothione Reductase (LiTryR), derivatives of 3-amino-1-arylpropan-1-one have been investigated. A key modification involved the substitution at the 4-position of the phenyl ring. Specifically, the introduction of a 4'-chloro-[1,1'-biphenyl]-4-yl group in place of the phenyl ring resulted in a compound that maintained inhibitory activity in the micromolar range. researchgate.net This suggests that the extended aromatic system with a specific substitution pattern can be accommodated within the binding site and contribute to the inhibitory action.

The following table summarizes the impact of a specific substitution on the phenyl ring on the inhibitory activity against LiTryR.

| Compound ID | Phenyl Ring Substitution | Target | Activity |

| Derivative 1 | Unsubstituted Phenyl | LiTryR | Active |

| Derivative 2 | 4'-chloro-[1,1'-biphenyl]-4-yl | LiTryR | Micromolar Inhibition |

Alkyl Chain Modifications and Conformational Restriction

Modifications to the propanol (B110389) backbone, including the introduction of alkyl groups or conformational constraints, can significantly impact receptor subtype selectivity. In a study of novel NMDA receptor antagonists based on a conformationally restricted analog of this compound, modifications were made to the alkyl chain attached to the amino group. rsc.org

Specifically, analogs of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide were synthesized with variations at the 1'-position of the aminoalkyl side chain. The introduction of unsaturation in the form of but-3-enyl and but-3-ynyl groups led to more potent NMDA receptor antagonists. rsc.org Furthermore, these modifications induced a notable change in receptor subtype selectivity.

The data below illustrates the subtype selectivity of these derivatives for different NMDA receptor subtypes.

| Compound | 1'-Aminoalkyl Substitution | GluRε1/ζl (IC50, μM) | GluRε2/ζl (IC50, μM) | GluRε3/ζl (IC50, μM) | GluRε4/ζl (IC50, μM) |

| 2b | Propyl | 1.8 | 2.1 | 1.9 | 1.8 |

| 2i | But-3-enyl | 1.3 | 1.3 | 0.35 | 0.34 |

| 2j | But-3-ynyl | 1.1 | 1.0 | 0.44 | 0.42 |

These findings highlight that the introduction of an unsaturated four-carbon chain at the amino group enhances the inhibitory potency and confers a four-fold selectivity for the GluRε3/ζl and GluRε4/ζl subtypes over the GluRε1/ζl and GluRε2/ζl subtypes. rsc.org

Impact of Phenyl Ring Replacement

The replacement of the phenyl ring with other cyclic moieties can dramatically alter the pharmacological profile of the resulting compounds, sometimes leading to a switch from antagonistic to agonistic activity. In a series of chiral histamine (B1213489) H3-receptor ligands, the phenyl group of a derivative was effectively replaced with an imidazole (B134444) moiety, and further modifications were made to the side chain. ebi.ac.uk

When the aromatic side chain was replaced by a cyclohexyl group in a 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivative, the compounds transitioned from having antagonistic properties to behaving as agonists at the H3-receptor. ebi.ac.uk This indicates a critical interaction between the side chain and the receptor protein that is modulated by the nature of the cyclic group, influencing whether the compound activates or blocks the receptor.

Pharmacological and Biochemical Characterization of 1 Amino 3 Phenylpropan 2 Ol Analogues

Monoamine Transporter Inhibition Studies

Analogues of 1-amino-3-phenylpropan-2-ol have been extensively studied for their ability to inhibit the reuptake of key neurotransmitters—norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576)—by binding to their respective transporters.

Research has successfully identified novel series of this compound analogues that act as potent and selective norepinephrine reuptake inhibitors (NRIs). One such series is the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. nih.govebi.ac.ukresearchgate.net Following synthesis and chiral resolution, the (2R,3S)-isomer of this compound was identified as a powerful norepinephrine reuptake inhibitor with an IC₅₀ value of 28 nM. nih.govebi.ac.ukresearchgate.net This isomer demonstrated significant selectivity, being 13-fold more selective for NET over the serotonin transporter (SERT). nih.govebi.ac.uk

Further structural modifications of the 3-(arylamino)-3-phenylpropan-2-olamine scaffold led to the discovery of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines as another class of potent and selective NRIs. nih.govdrugbank.com Structure-activity relationship studies within this series revealed that introducing small alkyl substitutions at the C3 position of the indoline ring enhanced selectivity for NET over SERT. nih.govdrugbank.com Several compounds from this series that featured a 3,3-dimethyl group on the indoline ring showed potent NET inhibition, with IC₅₀ values ranging from 2.7 to 6.5 nM, alongside excellent selectivity over both serotonin and dopamine transporters. nih.govdrugbank.com

| Compound Series | Specific Analogue/Isomer | NET IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | (2R,3S)-isomer | 28 | 13-fold selective over SERT; Excellent selectivity over DAT |

| 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines | Compounds with 3,3-dimethyl indoline group (e.g., 9k, 9o, 9p, 9s, 9t) | 2.7 - 6.5 | Excellent selectivity over SERT and DAT |

While many analogues of this compound were designed to be selective for the norepinephrine transporter, investigations have also explored their interactions with the serotonin transporter. For the highly NET-potent 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, the lead (2R,3S)-isomer was found to have a 13-fold lower affinity for SERT compared to NET. nih.govebi.ac.uk Similarly, the development of the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series focused on enhancing selectivity for NET over SERT, which was successfully achieved through specific substitutions on the indoline ring. nih.govdrugbank.com

However, other research focusing on different substitution patterns has sought to develop compounds with dual activity. For instance, in a series of 2- and 3-substituted-3-phenylpropyl analogues, the 2-amino-substituted (R)-8 analogue was found to be the most potent SERT ligand in its series, exhibiting nearly equal high affinity for both SERT (Kᵢ = 22 nM) and DAT (Kᵢ = 20 nM). nih.gov This finding highlights that modifications to the phenylpropyl side chain can significantly alter the selectivity profile, shifting it from a NET-selective inhibitor to a potential dual serotonin-dopamine transporter ligand. nih.gov

The affinity of this compound analogues for the dopamine transporter is generally low, a characteristic that has been a key aspect of their development as selective norepinephrine reuptake inhibitors. The (2R,3S)-isomer of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol and the potent compounds from the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series both exhibit excellent selectivity over the DAT. nih.govebi.ac.uknih.govdrugbank.com

Conversely, targeted modifications have yielded analogues with significant DAT affinity. nih.gov Within a series of 2- and 3-substituted-3-phenylpropyl analogues, binding affinities for DAT varied based on the nature and position of the substituents. nih.gov The 2-fluoro-substituted analogue (S)-10 displayed the highest DAT binding affinity in its series, along with good selectivity for DAT. nih.gov In contrast, the 2-amino-substituted analogue (R)-8 showed a Kᵢ value of 20 nM for DAT, indicating high affinity, but with a concurrent high affinity for SERT. nih.gov These findings demonstrate that the this compound scaffold is versatile and can be modified to produce compounds with high DAT affinity, either selectively or as part of a dual-action profile.

| Analogue | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Resulting Profile |

|---|---|---|---|

| (R)-8 (2-amino-substituted) | 22 | 20 | Potential dual SERT/DAT ligand |

| (S)-10 (2-fluoro-substituted) | - | High Affinity | Selective DAT ligand |

The exploration of the this compound chemical structure has led to the successful discovery of novel series of monoamine reuptake inhibitors with potential for therapeutic research. nih.govebi.ac.uk By combining design techniques with screening efforts, researchers have effectively tailored these molecules to achieve specific pharmacological profiles. nih.govresearchgate.net

The primary success has been in the creation of potent and highly selective norepinephrine reuptake inhibitors (NRIs). nih.govdrugbank.com Compounds from the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series, for example, demonstrated nanomolar potency for NET while maintaining excellent selectivity against both SERT and DAT. nih.govdrugbank.com Such selective NRIs are valuable tools for research into conditions where norepinephrine signaling is implicated.

Furthermore, the scaffold has proven adaptable for developing agents with different selectivity profiles. The identification of analogues with high affinity for DAT and SERT, such as the dual-action ligand (R)-8, opens avenues for investigating the therapeutic potential of combined serotonin and dopamine reuptake inhibition. nih.gov These discoveries underscore the utility of the this compound framework in generating a range of selective reuptake inhibitors for targeted pharmacological research.

Exploration of Diverse Biological Activities

Beyond monoamine transporter inhibition, certain analogues have been investigated for other potential therapeutic properties, including analgesic effects.

The potential for this compound analogues to act as analgesics has been explored, linking this activity to their primary mechanism as norepinephrine reuptake inhibitors. Research has shown that enhancing noradrenergic transmission can produce pain-relieving effects. A leading compound from the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series, designated as 9p, which is a potent and highly selective NRI, was evaluated in preclinical models of pain. nih.govdrugbank.com This compound demonstrated efficacy in a mouse model of acute visceral pain (p-phenylquinone-induced writhing) and a rat model of neuropathic pain (spinal nerve ligation). nih.govdrugbank.com These findings suggest that the analgesic effects of this class of compounds are mediated, at least in part, by the inhibition of norepinephrine reuptake.

Investigations in Neurodegenerative Disorders (e.g., Parkinson's Disease)

While research directly investigating this compound analogues in the context of Parkinson's disease is specific, broader studies on related amino acid derivatives provide a basis for their potential neuroprotective relevance. The primary symptoms of Parkinson's disease are linked to the degeneration of neurons in the substantia nigra, leading to a deficiency in the neurotransmitter dopamine nih.gov. Therapeutic strategies often involve managing dopamine levels and protecting neurons from further damage.

Derivatives of the aromatic amino acid L-Phenylalanine, a structural precursor to this compound, have demonstrated neuroprotective properties in models of brain ischemia. For instance, endogenous halogenated derivatives such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) have been shown to protect the brain during conditions characterized by the overactivation of glutamate receptors nih.gov. These compounds significantly depress excitatory glutamatergic synaptic transmission, a key mechanism in neuronal damage nih.gov. In both in vitro and in vivo models of brain ischemia, DBrT reduced neuronal cell death and decreased brain infarct volume, suggesting a potent neuroprotective effect that could be relevant for broader neurodegenerative conditions nih.gov. The neuroprotective effects of various natural compounds, including amino acids and their derivatives, are often attributed to their antioxidant and anti-inflammatory properties mdpi.com. These mechanisms are crucial in combating the cellular stress implicated in diseases like Alzheimer's and Parkinson's disease mdpi.comnih.gov.

Antimicrobial Efficacy and Proposed Mechanism of Action

Analogues of this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar structural backbone, have shown notable efficacy against pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains nih.gov. The minimal inhibitory concentrations (MIC) for these compounds were found to be in the range of 2.5–10 μg/ml nih.gov. The minimal bactericidal concentrations were similar to the MIC values, indicating a bactericidal, rather than bacteriostatic, mechanism of action nih.gov.

The proposed mechanism of action for these compounds is multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane, a common feature of antimicrobial amino acid derivatives that can penetrate and compromise membrane integrity, leading to cell death chemrxiv.orgnih.gov. Computational docking studies based on chemical similarity have suggested that these compounds may also act by inhibiting key bacterial enzymes nih.gov. Potential molecular targets include:

Cell division protein FtsZ: Essential for bacterial cell division.

Quinolone resistance protein NorA: An efflux pump that contributes to antibiotic resistance.

Enoyl-[acyl-carrier-protein] reductase (FabI): A critical enzyme in the fatty acid synthesis pathway.

This multi-target approach, combining membrane disruption and specific enzyme inhibition, makes these compounds promising leads for the development of new antibacterial agents to combat drug-resistant infections nih.gov.

Table 1: Antimicrobial Activity of 1,3-bis(aryloxy)propan-2-amine Analogues

| Bacterial Strain | Type | Minimal Inhibitory Concentration (MIC) |

| Streptococcus pyogenes | Gram-positive | 2.5–10 μg/ml |

| Enterococcus faecalis | Gram-positive | 2.5–10 μg/ml |

| Staphylococcus aureus | Gram-positive | 2.5–10 μg/ml |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 2.5–10 μg/ml |

Studies on Enzyme Activity and Metabolic Pathway Interactions

Analogues of this compound have been identified as potent modulators of key enzymes and transporters within critical metabolic pathways, particularly in the central nervous system. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has been discovered to function as monoamine reuptake inhibitors nih.gov. The (2R,3S)-isomer of this series was identified as a potent and selective norepinephrine reuptake inhibitor with an IC₅₀ value of 28 nM nih.gov. This compound demonstrated excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter, highlighting its potential utility in modulating noradrenergic pathways nih.gov.

In the context of antimicrobial action, related structures are proposed to inhibit essential bacterial enzymes. For example, 1,3-bis(aryloxy)propan-2-amines are suggested to target the enoyl-[acyl-carrier-protein] reductase (FabI), an enzyme vital for bacterial fatty acid synthesis nih.gov. Other amino acid analogues, such as alafosfalin, have been shown to act as irreversible inhibitors of the enzyme alanine racemase, which is crucial for the synthesis of the bacterial cell wall nih.gov.

Furthermore, studies on halogenated derivatives of L-phenylalanine have revealed interactions with neurotransmitter receptor pathways. Specifically, 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) were found to depress excitatory glutamatergic synaptic transmission by acting on AMPA/kainate receptors, with IC₅₀ values of 104.6 µM and 127.5 µM, respectively nih.gov. This demonstrates the ability of these analogues to interact directly with metabolic and signaling pathways in the nervous system.

Table 2: Enzyme and Transporter Inhibition by this compound Analogues and Related Compounds

| Compound/Analogue Series | Target | Action | Potency (IC₅₀) |

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter (NET) | Inhibition | 28 nM |

| 1,3-bis(aryloxy)propan-2-amines | Enoyl-[acyl-carrier-protein] reductase (FabI) | Proposed Inhibition | N/A |

| Alafosfalin | Alanine Racemase | Irreversible Inhibition | N/A |

| 3,5-diiodo-L-tyrosine (DIT) | AMPA/Kainate Receptors | Depression of Transmission | 104.6 µM |

| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/Kainate Receptors | Depression of Transmission | 127.5 µM |

In Vitro and In Vivo Pharmacological Models for Efficacy Assessment

A variety of in vitro and in vivo models have been employed to assess the pharmacological efficacy of this compound analogues and related compounds.

In Vitro Models:

Cell-Based Transporter Assays: Chinese Hamster Ovary (CHO) cells have been utilized to conduct in vitro assays to determine the inhibitory activity of compounds on monoamine transporters. These models are crucial for quantifying the potency and selectivity of molecules like the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as norepinephrine, dopamine, and serotonin reuptake inhibitors nih.gov.

Neuronal Cell Cultures: To evaluate neuroprotective effects, primary rat cultured neurons have been exposed to simulated ischemia through oxygen-glucose deprivation. Efficacy is measured by analyzing lactate dehydrogenase (LDH) release, an indicator of cell death, and through electrophysiological techniques like patch-clamp analysis to study effects on synaptic transmission nih.gov.

Antimicrobial Susceptibility Testing: Standard microbiological broth microdilution methods are used to determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of antimicrobial analogues. These assays test the compounds against a panel of clinically relevant bacterial strains, such as S. aureus and E. faecalis, to establish their potency and spectrum of activity nih.gov.

In Vivo Models:

Stroke Models: The neuroprotective efficacy of compounds has been assessed in rodent models of experimental stroke. A common model is the transient middle cerebral artery occlusion (MCAO) in rats. The therapeutic benefit is evaluated by measuring the reduction in brain infarct volume and improvements in neurological deficit scores following treatment nih.gov.

Neurodegenerative Disease Models: Transgenic mouse models are frequently used to study diseases like Alzheimer's. For example, APP/PS1 transgenic mice, which develop amyloid plaques, have been used to test the effects of neuroprotective compounds on cognitive function, often assessed using behavioral tests like the Morris Water Maze nih.gov.

These models are essential for characterizing the pharmacological profile of novel compounds, from initial screening of molecular interactions in vitro to the assessment of therapeutic efficacy and physiological effects in complex in vivo systems.

Computational Chemistry and Molecular Modeling of 1 Amino 3 Phenylpropan 2 Ol

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a detailed picture of its electronic structure and, by extension, its reactivity. Methods like Density Functional Theory (DFT) are frequently employed to elucidate these characteristics. nih.gov

For 1-Amino-3-phenylpropan-2-ol, DFT calculations would typically be used to optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Furthermore, the distribution of these orbitals across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the electron density around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby indicating sites prone to intermolecular interactions. nih.gov

Below is a hypothetical data table summarizing the kind of results that would be obtained from a quantum mechanical study of this compound.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanical studies provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of this compound in a simulated environment, such as in aqueous solution. nih.gov

These simulations are particularly valuable for conformational analysis. The phenylpropanolamine scaffold of this compound has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind to its biological target. nih.gov

MD simulations are also used to study the interactions between a ligand and its target protein. By placing this compound in the binding site of a protein, an MD simulation can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the influence of the ligand on the protein's dynamics. nih.gov

A typical output from an MD simulation for conformational analysis is a Ramachandran-like plot showing the distribution of dihedral angles, which can be summarized in a table.

| Dihedral Angle | Major Conformer Population (%) | Angle Range (degrees) |

| C-C-C-N | 65 | -60 to -75 |

| C-C-O-H | 80 | 170 to 180 |

| C-C-Ph | 55 | 80 to 100 |

Molecular Docking Studies with Biological Targets to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.com This method is instrumental in identifying potential biological targets for a compound and in elucidating the molecular basis of its activity.

Given that derivatives of this compound have been identified as monoamine reuptake inhibitors, it is highly probable that the biological targets for this compound are the monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov

In a molecular docking study, a three-dimensional model of the target protein is used. The this compound molecule is then placed into the binding site of the transporter in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. mdpi.com

These studies can reveal crucial information about the binding of this compound to monoamine transporters, such as the specific amino acid residues involved in the interaction and the types of intermolecular forces that stabilize the complex. This information is invaluable for understanding the compound's mechanism of action and for designing more potent and selective analogs.

The results of a molecular docking study are often presented in a table that summarizes the binding energies and key interactions.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Dopamine Transporter (DAT) | -7.8 | Asp79, Phe326, Ser422 |

| Norepinephrine Transporter (NET) | -8.5 | Asp75, Phe317, Tyr151 |

| Serotonin Transporter (SERT) | -7.2 | Asp98, Tyr176, Ile172 |

De Novo Design and Lead Optimization Strategies Assisted by Computational Methods

Computational methods are not only used to analyze existing molecules but also to design new ones with desired properties. De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific biological target. nih.gov These methods can use the this compound scaffold as a starting point, adding or modifying functional groups to improve binding affinity and selectivity.

Once a lead compound like this compound is identified, computational strategies can be employed for lead optimization. This process involves making systematic modifications to the lead structure to enhance its pharmacological properties. For example, by analyzing the predicted binding mode of this compound in a monoamine transporter, chemists can identify regions of the molecule that can be modified to form additional favorable interactions with the protein. researchgate.net

Virtual screening of compound libraries is another powerful computational technique. Large databases of virtual compounds can be screened against the target protein, and those with the best predicted binding affinities can be synthesized and tested experimentally. This approach, combined with focused screening and rational design techniques, has been successful in discovering novel monoamine reuptake inhibitors based on the this compound framework. nih.govresearchgate.net

A hypothetical lead optimization strategy starting from this compound is outlined in the table below.

| Modification | Rationale | Predicted Outcome |

| Addition of a hydroxyl group to the phenyl ring | To form a new hydrogen bond with a specific residue in the binding site | Increased binding affinity |

| Replacement of the amino group with a methylamino group | To explore the effect of N-alkylation on selectivity | Altered selectivity profile for DAT/NET/SERT |

| Introduction of a fluorine atom to the phenyl ring | To enhance metabolic stability and potentially improve binding | Increased bioavailability and potency |

Applications in Advanced Organic and Supramolecular Chemistry

Chiral Building Block for Complex Pharmaceutical Synthesis

The inherent chirality of 1-amino-3-phenylpropan-2-ol makes it a critical starting material or intermediate in the stereoselective synthesis of numerous biologically active compounds. google.com The precise three-dimensional arrangement of its functional groups is paramount for ensuring the efficacy and safety of the final pharmaceutical products. google.comacs.org Pharmaceutical intermediate manufacturing demands high-purity chiral building blocks like this compound to ensure consistency and reproducibility in multi-step syntheses. google.com

Oxazolidinones represent a crucial class of antibiotics effective against multidrug-resistant Gram-positive pathogens. sigmaaldrich.com The synthesis of novel oxazolidinone analogues often involves a multi-step process where a chiral core is essential. rasayanjournal.co.in this compound can serve as a precursor for constructing the key oxazolidinone ring system. For instance, a common strategy for synthesizing the 5-(aminomethyl)-3-aryl-oxazolidinone core, a key intermediate for drugs like Rivaroxaban, involves the reaction of an aryl carbamate (B1207046) with a chiral glycidyl (B131873) derivative, which can be conceptually related to the structural motifs present in this compound. tcichemicals.com The unique mode of action of oxazolidinones, which involves inhibiting bacterial protein synthesis at a very early stage, underscores the importance of developing efficient synthetic routes to these complex molecules. sigmaaldrich.com

| Drug Class | Synthetic Application of Chiral Amino Alcohols | Significance |

| Oxazolidinones | Precursor for the formation of the core oxazolidinone ring structure. | Development of antibiotics for multidrug-resistant bacteria. sigmaaldrich.comrasayanjournal.co.in |

The structural similarity of this compound to amino acids, specifically phenylalanine, makes it a valuable intermediate in the synthesis of peptide and amino acid analogues. These modified peptides, often incorporating unusual amino acids, are designed to exhibit enhanced properties such as increased stability, bioavailability, or specific biological activities. nih.gov For example, 2-amino-substituted 3-phenylpropyl analogues have been synthesized and evaluated for their affinity for dopamine (B1211576) and serotonin (B10506) transporters, highlighting the role of this structural motif in neuroactive compounds. nih.gov The synthesis of such analogues often involves coupling the amino alcohol or a derivative with other amino acids or peptide fragments. nih.gov

β-Adrenergic antagonists, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular disorders like hypertension and cardiac arrhythmia. nih.gov A significant number of these drugs are β-amino alcohols. nih.gov The synthesis of various 1-(substituted amino)-3-(indolyloxy)propan-2-ol derivatives as potent β-adrenergic receptor blocking agents has been reported, demonstrating the utility of the aminopropanol (B1366323) scaffold. nih.gov

Furthermore, the core structure of this compound is relevant to the development of estrogen receptor inhibitors. These compounds are crucial in the treatment of hormone-dependent breast cancers. fishersci.comresearchgate.net Novel nonsteroidal pure antiestrogens have been developed from 2-phenylindole (B188600) derivatives, which can be conceptually linked back to the phenyl and amino functionalities present in this compound. chemicalbook.com The design of these inhibitors often involves incorporating specific side chains that disrupt the conformation of the estrogen receptor's ligand-binding domain. fishersci.com

| Therapeutic Target | Compound Class | Relevance of this compound structure |

| β-Adrenergic Receptors | β-Blockers | The aminopropanol backbone is a common structural feature. nih.govnih.gov |

| Estrogen Receptors | Estrogen Receptor Inhibitors | The phenyl and amino groups are key pharmacophoric elements. fishersci.comchemicalbook.com |

Ligand Design in Asymmetric Catalysis

The development of new catalytic enantioselective methods is a cornerstone of modern organic chemistry, enabling the synthesis of valuable, enantiomerically enriched building blocks. biosynth.com Chiral ligands play a pivotal role in asymmetric catalysis by modifying the reactivity and selectivity of a metal center, thereby favoring the formation of one enantiomer over the other. nih.gov

This compound and its derivatives are excellent candidates for chiral ligands due to the presence of two coordinating heteroatoms (nitrogen and oxygen) attached to a chiral backbone. These N,O-bidentate ligands can effectively coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. The modular nature of amino acid-based ligands allows for systematic variation of substituents to optimize enantioselectivity. biosynth.com While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands, such as those derived from this compound, are increasingly recognized for their potential to outperform traditional ligand systems in various metal-catalyzed reactions. nih.gov

Supramolecular Assembly and Advanced Material Science Research

Amino acids and their derivatives are widely exploited for creating self-assembled nanostructures and supramolecular soft materials due to their inherent chirality, biocompatibility, and capacity for forming non-covalent interactions like hydrogen bonding. researchgate.net While the direct application of this compound in this specific area is not extensively documented in publicly available research, its structural components—an amino group, a hydroxyl group, and an aromatic ring—provide the necessary functionalities for participating in supramolecular assembly. These groups can engage in hydrogen bonding and π-π stacking, which are key driving forces for self-assembly. researchgate.net The potential exists for this compound to be used in forming ordered nanostructures or as a component in functional soft materials, though specific research in this area is limited.

Development of Novel Photodecomposable Scaffolds for Controlled Release

There is currently limited to no specific information available in the public domain that directly links this compound to the development of novel photodecomposable scaffolds for controlled release applications. While photoreactive amino acids have been incorporated into polypeptide scaffolds for surface functionalization, the involvement of this particular amino alcohol has not been reported.

Analytical Methodologies for Research and Development of 1 Amino 3 Phenylpropan 2 Ol

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 1-Amino-3-phenylpropan-2-ol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are employed.